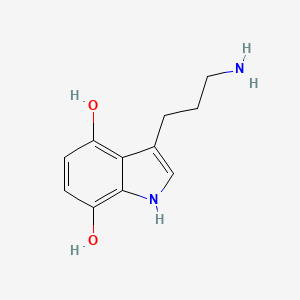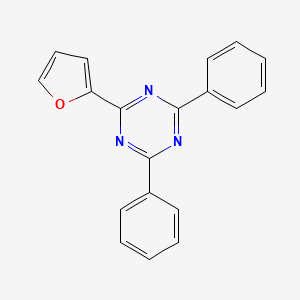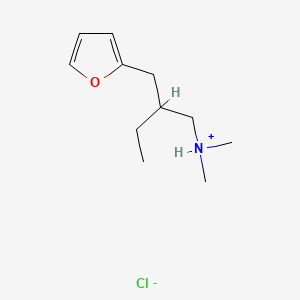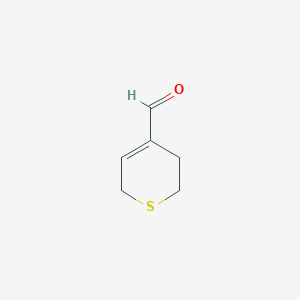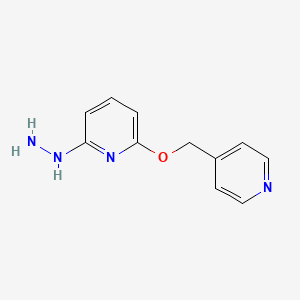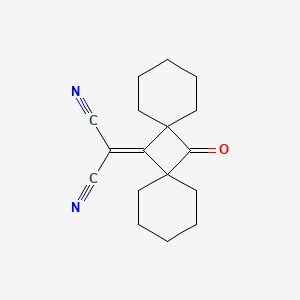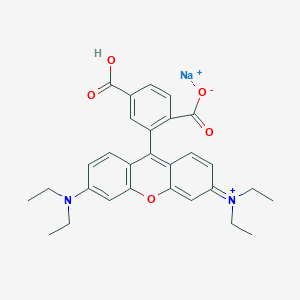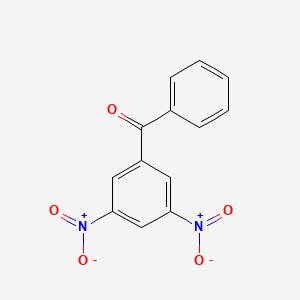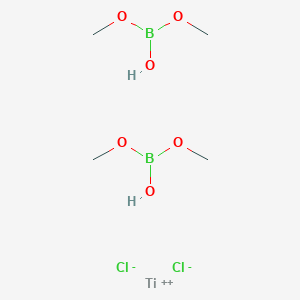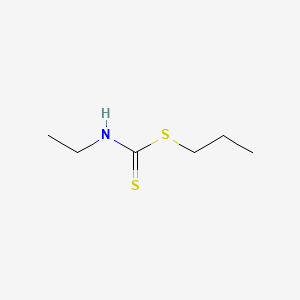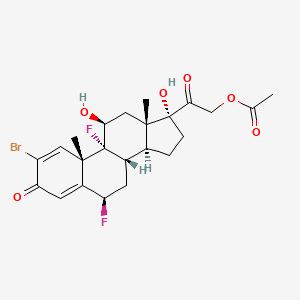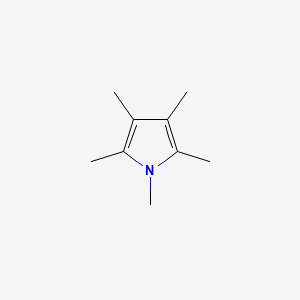
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C19H23IN2O It is known for its unique structure, which includes a carbamoyl group and two phenyl rings attached to a propyl chain, culminating in a trimethylammonium iodide moiety
Vorbereitungsmethoden
The synthesis of (3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-diphenylpropylamine.
Carbamoylation: The 3,3-diphenylpropylamine is reacted with a carbamoylating agent, such as isocyanate, to introduce the carbamoyl group.
Quaternization: The resulting carbamoyl derivative is then quaternized using methyl iodide to form the trimethylammonium iodide moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The carbamoyl group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: The compound is studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. The compound may also modulate cellular pathways by influencing ion channels and transporters.
Vergleich Mit ähnlichen Verbindungen
(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide can be compared with similar compounds such as:
(3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide: This compound has a similar structure but with diisopropyl groups instead of trimethyl groups.
(3-Carbamoyl-3,3-diphenylpropyl)ethylammonium bromide: This compound features an ethyl group and bromide ion instead of the trimethyl group and iodide ion.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
111472-08-3 |
|---|---|
Molekularformel |
C19H25IN2O |
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C19H24N2O.HI/c1-21(2,3)15-14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3,(H-,20,22);1H |
InChI-Schlüssel |
XDBZHNUMLBQSGI-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


